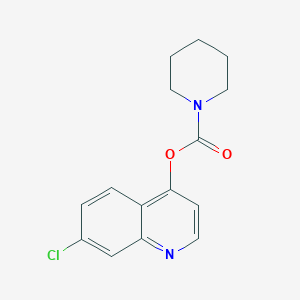![molecular formula C22H23FN2O3 B5667034 N-[2-(3-fluoro-4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]tetrahydrofuran-2-carboxamide](/img/structure/B5667034.png)
N-[2-(3-fluoro-4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]tetrahydrofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related tetrahydroisoquinoline derivatives involves intricate chemical processes. For instance, Hagihara et al. (2007) describe the synthesis of similar compounds, highlighting the importance of the structure-activity relationship for potential receptor antagonists (Hagihara et al., 2007). Additionally, Babu, Srinivasulu, and Kotakadi (2015) discuss the synthesis of novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives, emphasizing the chemical structures and antimicrobial activity of synthesized compounds (Babu, Srinivasulu, & Kotakadi, 2015).
Molecular Structure Analysis
Molecular structure analysis often involves detailed examination of the compound's framework, including NMR, IR, and mass spectra. The work by Sirakanyan et al. (2015) on the reaction of certain acetamides with bases reveals significant insights into molecular rearrangements and provides a basis for understanding the structural aspects of similar molecules (Sirakanyan et al., 2015).
Chemical Reactions and Properties
Chemical reactions and properties of such compounds are complex and varied. Kantevari, Addla, and Sridhar (2010) illustrate the synthesis of novel dihydrobenzofuran-tethered pyridines, shedding light on the chemical reactions and potential applications of these compounds (Kantevari, Addla, & Sridhar, 2010).
Propiedades
IUPAC Name |
N-[2-(3-fluoro-4-methylbenzoyl)-3,4-dihydro-1H-isoquinolin-7-yl]oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O3/c1-14-4-5-16(12-19(14)23)22(27)25-9-8-15-6-7-18(11-17(15)13-25)24-21(26)20-3-2-10-28-20/h4-7,11-12,20H,2-3,8-10,13H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFILQWUEONSDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4CCCO4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[3-methyl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]-1H-1,2,3-benzotriazole](/img/structure/B5666958.png)
![9-(2-chlorobenzyl)-3H-imidazo[1,2-a]benzimidazol-2(9H)-one](/img/structure/B5666963.png)
![[(3-cyano-6-cyclopropyl-4-phenyl-2-pyridinyl)thio]acetic acid](/img/structure/B5666969.png)
![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-3-phenylpropanamide](/img/structure/B5666977.png)
![N-[2-(4-fluorophenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5666993.png)


![2-(3,5-difluorobenzyl)-8-(2-pyridinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5667010.png)
![9-[(1-allyl-5-oxo-3-pyrrolidinyl)carbonyl]-2-cyclopropyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5667020.png)
![N-(2-chlorobenzyl)-3-[1-(pyridin-2-ylcarbonyl)piperidin-3-yl]propanamide](/img/structure/B5667037.png)
![4-[4-(benzyloxy)piperidin-1-yl]-2-(trifluoromethyl)pyrimidine](/img/structure/B5667054.png)
![N-benzyl-2-ethyl-N-[(3-methyl-2-pyridinyl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5667055.png)
![4-[(3-amino-2-oxo-2H-chromen-4-yl)amino]benzoic acid](/img/structure/B5667060.png)